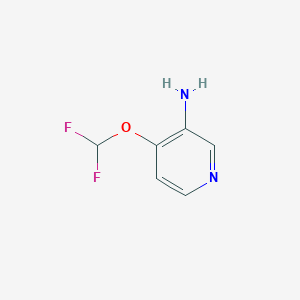
4-(Difluoromethoxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H6F2N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an amine (-NH2) group attached to the 3rd position and a difluoromethoxy (-OCHF2) group attached to the 4th position . The exact mass of the molecule is 160.04481914 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.12 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 48.1 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Kinase Inhibitors :
- A scalable, economical, and practical synthesis method for 4-(difluoromethyl)pyridin-2-amine, a key intermediate for lipid kinase inhibitors, has been developed. This compound is crucial for the preparation of protein kinase inhibitors targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase. This synthesis avoids the need for sealed vessel amination processes and has been optimized for large-scale production (Rageot et al., 2019).
Macrocyclic Ring Systems Synthesis :
- 4-Alkoxy-tetrafluoropyridine derivatives, closely related to 4-(Difluoromethoxy)pyridin-3-amine, have been used as building blocks for synthesizing macrocyclic ring systems comprising pyridine with poly-ether or amine subunits. Some of these macrocycles have been characterized by X-ray crystallography, highlighting their potential in diverse applications (Chambers et al., 2004).
Redox Annulations with Dual C–H Functionalization :
- Amines, including those related to this compound, have been involved in redox-neutral annulations with alkylquinoline carbaldehydes. These processes involve dual C–H bond functionalization, demonstrating the compound's utility in complex organic transformations (Zhu & Seidel, 2017).
Applications in Copper(I) Complexes and Coordination Frameworks :
- Studies involving copper(I) complexes containing novel bidentate iminopyridine ligands related to this compound show potential applications in materials science and coordination chemistry. These studies include synthesis, spectral characterization, and investigations of properties and structures of such complexes (Dehghanpour et al., 2007).
Development of Redox-Active Ligands and Frameworks :
- The compound has been used in the development of redox-active ligands, which are then incorporated into coordination frameworks. This has applications in the field of materials science, particularly in developing multifunctional frameworks with unique properties (Hua et al., 2013).
Oxygen Reduction Electrocatalysts :
- Fe(III)-meso-tetra(pyridyl)porphyrins, closely related to this compound, have been used as electrocatalysts for the reduction of dioxygen in aqueous acidic solution. This demonstrates the compound's potential application in electrocatalysis and energy conversion (Matson et al., 2012).
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-1-2-10-3-4(5)9/h1-3,6H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFUPQNGVQTLMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2414222.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)
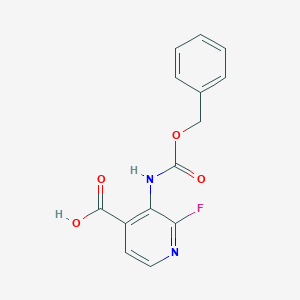
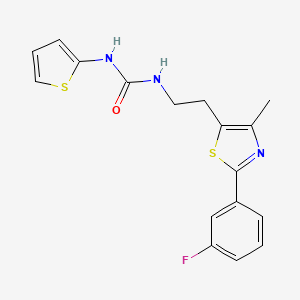
![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)
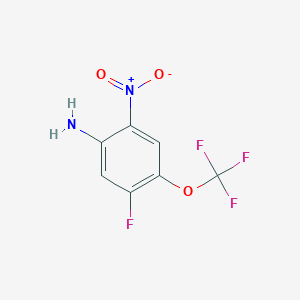

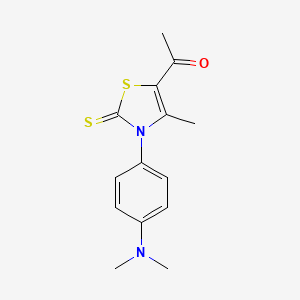
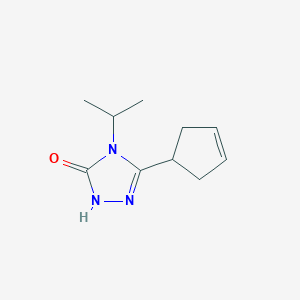
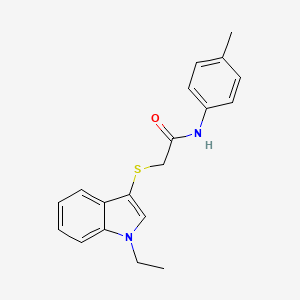
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
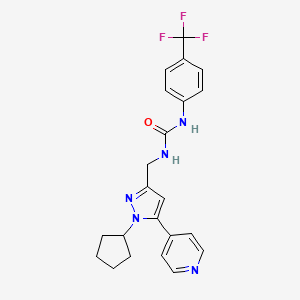
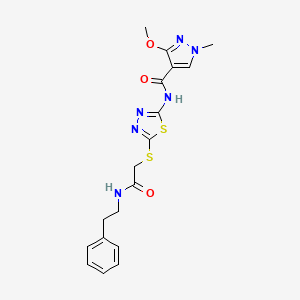
![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)
